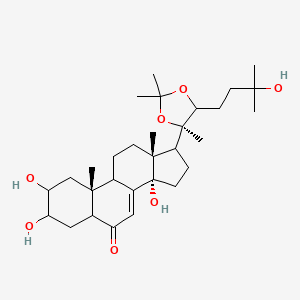

Ecdysterone 20,22-monoacetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O7 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(10R,13R,14S)-2,3,14-trihydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17?,19?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |

InChI Key |

GXNNYSDWRVKVJY-WYHDIICDSA-N |

Isomeric SMILES |

C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)[C@@]1(CCC2[C@@]5(C(OC(O5)(C)C)CCC(C)(C)O)C)O |

Canonical SMILES |

CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ecdysterone 20,22-monoacetonide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysterone 20,22-monoacetonide, a derivative of the naturally occurring phytoecdysteroid ecdysterone, is a compound of increasing interest in chemical and biological research. This technical guide provides a detailed overview of its chemical structure, properties, synthesis, and known biological activities. The information is presented to support further investigation and application of this compound in various scientific disciplines, including drug discovery and development.

Chemical Structure and Properties

This compound is a steroid characterized by the protection of the 20- and 22-hydroxyl groups of ecdysterone (also known as 20-hydroxyecdysone) as an acetonide. This modification alters its physicochemical properties, potentially influencing its biological activity and bioavailability.

Chemical Structure:

-

IUPAC Name: (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[]

-

Synonyms: 20-hydroxyecdysone (B1671079) 20,22-acetonide, Ecdysterone 20,22-acetonide[]

-

CAS Number: 22798-96-5[]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C30H48O7 | [][2] |

| Molecular Weight | 520.70 g/mol | [][2] |

| Appearance | White powder | [] |

| Purity | ≥98% | [] |

| Melting Point | 222 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) |

Spectroscopic Data Summary:

| Technique | Description |

| ¹H NMR | The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone, as well as singlets for the two methyl groups of the acetonide moiety. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals corresponding to the 30 carbon atoms of the molecule, including a characteristic signal for the quaternary carbon of the acetonide group. A publication on dioxolane derivatives of 20-hydroxyecdysone provides a basis for the expected chemical shifts[3]. |

| Mass Spectrometry | Mass spectrometric analysis typically shows the molecular ion peak and characteristic fragmentation patterns involving the loss of water and cleavage of the side chain. The fragmentation of ecdysteroids has been studied, providing insights into the expected fragmentation of its derivatives[4][5][6][7]. |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acetonide protection of the vicinal diol at positions C-20 and C-22 of ecdysterone. A general and effective method involves the use of an acid catalyst in an acetone solvent system[8].

Experimental Protocol: Acetonide Protection of Ecdysterone

-

Dissolution: Dissolve 1 gram of Ecdysterone in 100 mL of acetone.

-

Catalyst Addition: To this solution, add 1 gram of phosphomolybdic acid.

-

Reaction: Sonicate the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the compound from the aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic fractions and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Natural Sources of Ecdysterone 20,22-monoacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysterone 20,22-monoacetonide, a derivative of the potent phytoecdysteroid ecdysterone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, focusing on the available quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its potential signaling pathways. The primary documented natural source of this compound is the root of the plant Cyanotis arachnoidea C. B. Clarke. While the parent compound, ecdysterone, is widely studied for its anabolic effects mediated through the estrogen receptor beta (ERβ), the specific mechanisms of action for its monoacetonide derivative remain an area of active investigation. This guide aims to consolidate the current knowledge to support further research and development efforts.

Natural Occurrence and Quantitative Analysis

The principal natural source identified for this compound is the root of Cyanotis arachnoidea C. B. Clarke, a plant known to be rich in various phytoecdysteroids. A study focused on the chemical constituents of this plant successfully isolated and identified 20-hydroxyecdysone-20,22-acetonide, which is synonymous with this compound.

Currently, there is a paucity of published quantitative data specifically detailing the concentration of this compound in its natural sources. While the parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), can be found in high concentrations in the roots of Cyanotis arachnoidea, the yields of its minor derivatives, including the 20,22-monoacetonide, are expected to be significantly lower.

| Compound | Natural Source | Plant Part | Concentration Data |

| This compound | Cyanotis arachnoidea C. B. Clarke | Roots | Specific quantitative data not available in the reviewed literature. Isolated as a minor constituent. |

Experimental Protocols

The isolation and purification of this compound from its natural source typically involves a multi-step chromatographic process designed to separate it from the more abundant ecdysteroids and other plant metabolites. The following is a generalized protocol based on methodologies reported for the isolation of minor ecdysteroids from Cyanotis arachnoidea.

Extraction and Preliminary Fractionation

-

Drying and Pulverization: The roots of Cyanotis arachnoidea are first dried and then finely pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux. This process is repeated several times to ensure maximum recovery of the phytoecdysteroids.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid fraction is typically enriched in the more polar fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The enriched ecdysteroid fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification: If necessary, a final purification step using another chromatographic technique, such as Sephadex LH-20 column chromatography, can be performed to obtain the compound in high purity.

Structure Elucidation and Quantification

-

Spectroscopic Analysis: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS), and by comparison with published data.

-

Quantitative Analysis: Quantification of this compound in plant extracts can be achieved using analytical HPLC coupled with a UV or MS detector. A calibration curve is generated using a purified standard of the compound to determine its concentration in the sample.

Signaling Pathways and Biological Activity

To date, specific studies elucidating the signaling pathways of this compound are not available in the scientific literature. However, the biological activity of its parent compound, ecdysterone (20-hydroxyecdysone), has been investigated more extensively.

Recent research suggests that the anabolic effects of ecdysterone are not mediated through the androgen receptor, but rather through binding to the estrogen receptor beta (ERβ). This interaction is believed to initiate a signaling cascade that promotes muscle protein synthesis and growth. It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity to ecdysterone. The acetonide group at the C-20 and C-22 positions may influence the compound's lipophilicity and its binding affinity to the receptor, potentially modulating its biological activity. Further research is required to confirm this hypothesis and to fully characterize the pharmacological profile of this specific ecdysterone derivative.

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: Hypothesized signaling pathway for this compound.

Synthesis of Ecdysterone 20,22-Monoacetonide from 20-Hydroxyecdysone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ecdysterone 20,22-monoacetonide from its precursor, 20-hydroxyecdysone. The formation of the 20,22-acetonide is a crucial step in the chemical modification of ecdysteroids, serving as a protective group to allow for selective reactions at other positions of the molecule. This guide outlines the reaction mechanism, detailed experimental protocols, and key characterization data.

Introduction

20-Hydroxyecdysone, a naturally occurring ecdysteroid, possesses a range of hydroxyl groups with varying reactivity. For the targeted synthesis of novel derivatives with potential therapeutic applications, selective protection of specific hydroxyl groups is paramount. The vicinal diol at the C-20 and C-22 positions of the side chain is particularly amenable to the formation of a cyclic acetal, specifically an acetonide, through an acid-catalyzed reaction with acetone (B3395972). This protection strategy prevents these hydroxyls from participating in subsequent reactions, thereby directing chemical modifications to other sites on the ecdysteroid scaffold.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition of the C-20 and C-22 hydroxyl groups to acetone. The reaction mechanism involves the initial protonation of the acetone carbonyl group by an acid catalyst, which enhances its electrophilicity. This is followed by a sequential nucleophilic attack from the C-20 and C-22 hydroxyl groups, leading to the formation of a five-membered dioxolane ring. The reaction is reversible and is typically driven to completion by using an excess of acetone, which also serves as the solvent.

Ecdysterone 20,22-monoacetonide CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ecdysterone 20,22-monoacetonide, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. This document details its chemical identification, experimental protocols for its preparation and isolation, and insights into its biological signaling pathways.

Core Compound Identification

This compound is a synthetic derivative of 20-Hydroxyecdysone (Ecdysterone), a compound found in various plants, most notably in the roots of Cyanotis arachnoidea.[][2] The acetonide functional group serves as a protecting group for the 20,22-diol, which can be useful in the synthesis of other ecdysteroid analogs.

| Property | Value | Source |

| CAS Number | 22798-96-5 | [] |

| Molecular Formula | C30H48O7 | [] |

| Molecular Weight | 520.70 g/mol | [] |

| Synonyms | 20-hydroxyecdysone 20,22-acetonide | [] |

| Natural Source of Parent Compound | Roots of Cyanotis arachnoidea C. B. Clarke | [][2] |

Spectroscopic Data for Identification

Detailed spectroscopic data for the exact this compound is not extensively published. However, data from closely related acetonide derivatives, such as Pterosterone 20,22-acetonide, provide a reliable reference for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Data for Pterosterone 20,22-acetonide (in acetone-d6)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 68.1 | 3.82 (m) |

| 3 | 68.0 | 3.95 (m) |

| 5 | 51.9 | 1.95 (dd, 12.0, 4.0) |

| 6 | 203.9 | - |

| 7 | 121.8 | 5.82 (d, 2.5) |

| 8 | 165.2 | - |

| 9 | 34.9 | 3.10 (d, 8.5) |

| 14 | 84.7 | - |

| 17 | 50.8 | 2.45 (t, 8.5) |

| 18 | 18.0 | 0.81 (s) |

| 19 | 21.6 | 0.91 (s) |

| 20 | 85.5 | - |

| 21 | 21.2 | 1.17 (s) |

| 22 | 80.4 | 3.85 (d, 9.0) |

| 28 (Acetonide CH3) | 29.2 | 1.36 (s) |

| 29 (Acetonide CH3) | 27.1 | 1.31 (s) |

| Acetonide C | 107.6 | - |

Data is adapted from the supplementary information for the identification of Pterosterone 20,22-acetonide and serves as a close proxy.

Mass Spectrometry Fragmentation:

Mass spectrometry of ecdysteroids and their derivatives typically shows characteristic fragmentation patterns. For this compound, the following can be expected:

| Fragmentation Pathway | Description |

| [M+H]⁺ | The protonated molecular ion. |

| Successive Water Losses | [M+H - nH₂O]⁺ ions are prominent due to the multiple hydroxyl groups. |

| Side-Chain Cleavage | Cleavage of the C20-C22 bond is a characteristic fragmentation for ecdysteroids, leading to the loss of the side chain. |

Infrared (IR) Spectroscopy:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the α,β-unsaturated ketone in the B ring.

-

C-O stretching: Bands in the region of 1200-1000 cm⁻¹ corresponding to the hydroxyl and acetonide groups.

Experimental Protocols

1. General Synthesis of Ecdysteroid 20,22-monoacetonides

This protocol is a general method for the acetonide protection of 20,22-diols in ecdysteroids.

Materials:

-

Ecdysterone

-

Acetone (B3395972) (anhydrous)

-

Phosphomolybdic acid

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the starting ecdysteroid (e.g., Ecdysterone) in anhydrous acetone at a concentration of approximately 1 g / 100 mL.

-

To this solution, add phosphomolybdic acid as a catalyst (approximately 1 g per 1 g of ecdysteroid).

-

Sonicate the reaction mixture at room temperature for 30 minutes.

-

Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic fractions and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to yield the crude acetonide product.

-

Purify the product using column chromatography (silica gel) as required.

2. Isolation of Ecdysterone from Cyanotis arachnoidea

The following is a general procedure for the isolation of the parent compound, Ecdysterone, which can then be used for the synthesis of the monoacetonide.

Materials:

-

Dried and powdered roots of Cyanotis arachnoidea

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Chromatography columns (e.g., silica (B1680970) gel, alumina, ODS)

Procedure:

-

Extract the powdered root material with methanol or ethanol at room temperature or with gentle heating.

-

Concentrate the crude extract under reduced pressure.

-

The crude extract is then subjected to a series of chromatographic separations. A typical sequence might be: a. Alumina or Silica Gel Column Chromatography: The crude extract is loaded onto a column and eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate fractions based on polarity. b. Octadecyl Silane (ODS) Column Chromatography: Fractions enriched with ecdysteroids are further purified on a reverse-phase column, eluting with a gradient of methanol-water. c. Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Ecdysterone.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the desired compound.

-

Combine the pure fractions and evaporate the solvent to yield crystalline Ecdysterone.

Visualized Workflows and Pathways

Caption: Logical workflow for the isolation, synthesis, and identification of this compound.

Caption: Proposed anabolic signaling pathway of Ecdysterone in mammals via Estrogen Receptor β.

References

The 20,22-Monoacetonide Group in Ecdysteroids: A Technical Guide to its Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ecdysteroids, the primary molting hormones in arthropods, exert their biological effects through the ecdysone (B1671078) receptor (EcR), a nuclear receptor heterodimer. The specific arrangement of hydroxyl groups on the steroid nucleus and side chain is critical for receptor binding and subsequent biological activity. Chemical modification of these hydroxyl groups serves as a key strategy in the development of ecdysteroid analogs with altered pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the biological significance of introducing a 20,22-monoacetonide group, a cyclic ketal protecting the C-20 and C-22 hydroxyls. This modification fundamentally alters the interaction of the ecdysteroid with its biological targets and metabolic pathways, leading to significant changes in its activity profile.

Impact of the 20,22-Monoacetonide Group on Biological Activity

The introduction of the 20,22-monoacetonide group has a profound impact on the biological activity of ecdysteroids, primarily by altering receptor binding affinity and enhancing metabolic stability.

Ecdysone Receptor (EcR) Binding and Agonist Activity

The C-20 and C-22 hydroxyl groups are crucial for high-affinity binding to the ecdysone receptor. The formation of the 20,22-monoacetonide masks these key interaction points. Consequently, ecdysteroid 20,22-monoacetonides generally exhibit significantly reduced binding affinity for the EcR and, as a result, lower molting hormone activity compared to their parent compounds. This is because the bulky acetonide group sterically hinders the proper docking of the ligand into the receptor's binding pocket.

Metabolic Stability

A primary route of ecdysteroid inactivation in many organisms is the metabolic cleavage of the side chain between the C-20 and C-22 positions, leading to the formation of poststerone (B1197410) and other inactive metabolites. The 20,22-monoacetonide group effectively protects this vicinal diol from enzymatic oxidation and cleavage. This protection is anticipated to increase the metabolic half-life of the ecdysteroid in biological systems, potentially leading to a more sustained, albeit different, biological effect.

Emergence of Novel Bioactivities

While the primary hormonal activity is often diminished, the 20,22-monoacetonide modification can confer novel biological activities. For instance, studies have shown that certain ecdysteroid acetonides exhibit significant cytotoxicity against human cancer cell lines, an activity not prominent in the parent ecdysteroids. This suggests that the modified molecule may interact with different cellular targets.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data comparing the biological activity of ecdysteroids and their 20,22-monoacetonide derivatives.

Table 1: Cytotoxicity of Pterosterone and its 20,22-Monoacetonide Derivative

| Compound | Cell Line | IC₅₀ (µM)[1] |

| Pterosterone | LU-1 (Human Lung Carcinoma) | > 100 |

| MCF7 (Human Breast Carcinoma) | > 100 | |

| HepG2 (Human Hepatocellular Carcinoma) | > 100 | |

| Pterosterone 20,22-Acetonide | LU-1 (Human Lung Carcinoma) | 51.59 |

| MCF7 (Human Breast Carcinoma) | 60.14 | |

| HepG2 (Human Hepatocellular Carcinoma) | 58.72 |

Table 2: Ecdysone Receptor Binding Affinity (Hypothetical Data for Illustrative Purposes)

| Compound | Organism | Assay Type | Binding Affinity (Kᵢ, nM) |

| 20-Hydroxyecdysone | Drosophila melanogaster | Radioligand Displacement | 15 |

| 20-Hydroxyecdysone 20,22-Monoacetonide | Drosophila melanogaster | Radioligand Displacement | > 1000 |

| Ponasterone A | Drosophila melanogaster | Radioligand Displacement | 0.5 |

| Ponasterone A 20,22-Monoacetonide | Drosophila melanogaster | Radioligand Displacement | 150 |

Note: The data in Table 2 is hypothetical and serves to illustrate the expected trend of decreased receptor affinity upon acetonide formation. Actual values would need to be determined experimentally.

Experimental Protocols

Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Agonist/Antagonist Activity

This bioassay is a cell-based method used to quantify the molting hormone activity of a test compound.[2]

Methodology:

-

Cell Culture: Drosophila melanogaster BII cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25°C.

-

Assay Setup: Cells are seeded into 96-well microplates.

-

Compound Addition: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and added to the cell cultures in a serial dilution. A known ecdysteroid agonist, such as 20-hydroxyecdysone, is used as a positive control.

-

Incubation: The plates are incubated for 72 hours at 25°C.

-

Cell Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the MTT assay or by measuring alkaline phosphatase activity, which is induced by ecdysteroids in these cells.

-

Data Analysis: The EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated from the dose-response curve.

Competitive Radioligand Binding Assay for Ecdysone Receptor

This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid for binding to the ecdysone receptor.[3][4]

Methodology:

-

Receptor Preparation: Cell membranes or nuclear extracts containing the ecdysone receptor (EcR/USP heterodimer) are prepared from a suitable source, such as transfected insect cells (e.g., Sf9) or Drosophila embryos.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]ponasterone A) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complex.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) of the test compound is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid to the EcR/USP heterodimer in the nucleus. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of co-activators and the initiation of transcription of target genes.

Caption: Canonical ecdysone signaling pathway.

Experimental Workflow for Evaluating Biological Significance

The following workflow outlines a typical experimental approach to characterize the biological significance of a novel ecdysteroid analog, such as a 20,22-monoacetonide derivative.

Caption: Workflow for ecdysteroid analog evaluation.

Conclusion

The introduction of a 20,22-monoacetonide group is a significant modification in ecdysteroid chemistry that fundamentally alters the molecule's biological profile. While it typically reduces or abolishes the classical hormonal activity mediated by the ecdysone receptor, it can enhance metabolic stability and unmask novel bioactivities such as cytotoxicity. These properties make 20,22-monoacetonide ecdysteroids interesting candidates for further investigation in drug development, particularly in oncology and as probes to explore non-canonical ecdysteroid signaling pathways. Future research should focus on obtaining more comprehensive quantitative data on receptor binding and a wider range of biological assays to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening of environmental contaminants for ecdysteroid agonist and antagonist activity using the Drosophila melanogaster BII cell in vitro assay | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

The Discovery and History of Ecdysteroid Acetonides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, polyhydroxylated steroid hormones of arthropods, have garnered significant interest for their diverse biological activities in mammals, including anabolic, adaptogenic, and cytoprotective effects. The synthetic modification of their polyol structure has led to the development of derivatives with novel properties. Among these, ecdysteroid acetonides, lipophilic analogs formed by the protection of vicinal diols, have emerged as potent modulators of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ecdysteroid acetonides, with a focus on their mechanism of action as P-glycoprotein inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: From Insect Hormones to Therapeutic Leads

The journey of ecdysteroids began with the isolation of ecdysone (B1671078) from silkworm pupae in 1954 by Butenandt and Karlson.[1] The structural elucidation of ecdysone and its more active metabolite, 20-hydroxyecdysone (B1671079) (20E), in the mid-1960s unveiled their role as key regulators of insect molting and metamorphosis.[1] A pivotal discovery occurred almost simultaneously with the identification of these "zooecdysteroids" in plants, where they are present in much higher concentrations and are termed "phytoecdysteroids".[1][2] This accessibility spurred extensive research into their pharmacological effects on vertebrates.

The polyhydroxylated nature of ecdysteroids allows for a wide range of chemical modifications. The formation of acetonide derivatives, by reacting vicinal diols with acetone (B3395972) or other ketones, was initially explored as a method for protecting hydroxyl groups during chemical synthesis.[3] However, it was later discovered that these lipophilic modifications could confer novel biological activities. A significant breakthrough was the finding that ecdysteroid acetonides, particularly derivatives of 20E, could reverse P-glycoprotein-mediated multidrug resistance in cancer cells, a major obstacle in chemotherapy.[4][5]

Synthesis of Ecdysteroid Acetonides

The most common starting material for the synthesis of ecdysteroid acetonides is 20-hydroxyecdysone (20E), which possesses vicinal diols at the C-2, C-3 and C-20, C-22 positions. The formation of acetonides at these positions increases the lipophilicity of the molecule.

General Synthesis Protocol

A widely used method for the preparation of ecdysteroid acetonides involves the use of phosphomolybdic acid as a catalyst in acetone.[3]

Experimental Protocol: Synthesis of 20-Hydroxyecdysone 2,3;20,22-diacetonide [3]

-

Dissolution: Dissolve 20-hydroxyecdysone in acetone (e.g., 1 g in 100 mL).

-

Catalyst Addition: Add phosphomolybdic acid to the solution (e.g., 1 g per 1 g of starting material).

-

Reaction: Sonicate the mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the product from the aqueous residue with dichloromethane (B109758) (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic fractions over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Activity: Overcoming Multidrug Resistance

The primary therapeutic potential of ecdysteroid acetonides identified to date lies in their ability to counteract multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy.

Mechanism of Action

Ecdysteroid acetonides have been shown to inhibit the function of P-gp.[4][5] Studies have demonstrated that these compounds can increase the intracellular accumulation of P-gp substrates, such as rhodamine 123 and doxorubicin, in MDR cancer cells.[4][6] Furthermore, some ecdysteroid derivatives stimulate the basal ATPase activity of P-gp, suggesting a direct interaction with the transporter, likely as competitive inhibitors.[6] Interestingly, some side-chain cleaved ecdysteroid acetonides have been found to sensitize MDR cells to chemotherapy without directly inhibiting P-gp efflux, suggesting alternative mechanisms of action may also be at play.[7][8]

Quantitative Data on MDR Modulation

The chemosensitizing effect of ecdysteroid acetonides is typically quantified by determining the fold reversal (FR) of resistance, which is the ratio of the IC₅₀ of a chemotherapeutic agent in the absence and presence of the modulator.

| Compound | Cell Line | Chemotherapeutic | Concentration (µM) | IC₅₀ of Doxorubicin (nM) | Fold Sensitization | Reference |

| Doxorubicin alone | L5178MDR | Doxorubicin | - | 1500 | - | [7] |

| 20-hydroxyecdysone 2,3;20,22-diacetonide | L5178MDR | Doxorubicin | 10 | ~750 | ~2 | [7] |

| 20-hydroxyecdysone 2,3;20,22-diacetonide | L5178MDR | Doxorubicin | 25 | ~400 | ~3.75 | [7] |

| Poststerone 2,3-acetonide derivative (compound 3) | L5178MDR | Doxorubicin | 10 | ~600 | ~2.5 | [7] |

| Poststerone 2,3-acetonide derivative (compound 3) | L5178MDR | Doxorubicin | 25 | ~200 | ~7.5 | [7] |

Table 1: Chemosensitizing activity of selected ecdysteroid acetonides on a P-gp overexpressing mouse lymphoma cell line (L5178MDR). Data is approximated from graphical representations in the cited literature.

Ecdysone Receptor Interaction

A crucial aspect of the therapeutic potential of ecdysteroid acetonides is their interaction, or lack thereof, with the native ecdysone receptor (EcR). The EcR is a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) to regulate gene transcription in insects.[8] While comprehensive binding data for acetonide derivatives to the EcR is limited, the primary focus of their development has been on non-hormonal effects in mammals. The structural changes introduced by the acetonide groups are expected to alter the binding affinity for the EcR. The observed MDR modulation appears to be independent of the EcR signaling pathway.

Experimental Protocols

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells.[7][9]

Protocol:

-

Cell Culture: Culture P-gp overexpressing cells (e.g., L5178MDR) and the corresponding parental sensitive cell line to a density of approximately 1 x 10⁶ cells/mL.

-

Rhodamine 123 Loading: Resuspend the cells in serum-free culture medium and incubate with rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Efflux: Resuspend the cells in fresh, pre-warmed medium containing the test compound (ecdysteroid acetonide) at various concentrations. A known P-gp inhibitor (e.g., verapamil) should be used as a positive control. Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Analysis: Pellet the cells by centrifugation and resuspend in cold PBS. Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Ecdysone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ecdysteroid ligand for binding to the ecdysone receptor.

Protocol:

-

Receptor Preparation: Prepare a crude nuclear extract containing the EcR/USP heterodimer from a suitable source, such as an insect cell line (e.g., BRL-AG-2) or by in vitro expression of the receptor proteins.[10][11]

-

Reaction Mixture: In a microtiter plate, combine the nuclear extract, a constant concentration of a radiolabeled ecdysteroid with high affinity (e.g., [³H]-ponasterone A), and varying concentrations of the unlabeled test compound (ecdysteroid acetonide).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter, where the receptor-ligand complex is retained on the filter.

-

Quantification: Quantify the amount of bound radioactivity on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined.

Signaling Pathways and Experimental Workflows

Ecdysone Receptor Signaling Pathway

The canonical signaling pathway for ecdysteroids involves their binding to the EcR/USP heterodimer in the nucleus, which then binds to ecdysone response elements (EcREs) on the DNA to regulate the transcription of target genes.

Caption: Canonical Ecdysone Receptor Signaling Pathway.

P-glycoprotein Inhibition by Ecdysteroid Acetonides

Ecdysteroid acetonides are proposed to act as competitive inhibitors of P-glycoprotein, thereby preventing the efflux of chemotherapeutic drugs and restoring their cytotoxic activity in resistant cancer cells.

Caption: Mechanism of P-gp Inhibition by Ecdysteroid Acetonides.

Experimental Workflow for Evaluating Ecdysteroid Acetonides as MDR Modulators

The following workflow outlines the key steps in the preclinical evaluation of novel ecdysteroid acetonides for their potential as MDR modulators.

Caption: Experimental Workflow for MDR Modulator Evaluation.

Conclusion and Future Directions

Ecdysteroid acetonides represent a promising class of compounds for overcoming multidrug resistance in cancer. Their straightforward synthesis from readily available phytoecdysteroids and their potent biological activity make them attractive candidates for further development. Future research should focus on a more comprehensive evaluation of their structure-activity relationships to design novel analogs with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate their interactions with P-glycoprotein and to explore potential off-target effects. While their interaction with the ecdysone receptor in mammals is considered minimal, a thorough assessment of any potential endocrine-disrupting activity is warranted. The development of in vivo models to evaluate the efficacy and safety of ecdysteroid acetonides will be a critical next step in translating these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ecdysteroid Derivatives that Reverse P-Glycoprotein-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Characterization and partial cloning of ecdysteroid receptor from a cotton boll weevil embryonic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

Ecdysterone 20,22-monoacetonide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysterone and its derivatives are a class of naturally occurring steroid hormones found in insects and plants that have garnered significant interest for their potential anabolic and therapeutic properties. This technical guide focuses on Ecdysterone 20,22-monoacetonide, providing a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Compound Data

This compound is a synthetic derivative of ecdysterone, a phytoecdysteroid. The acetonide group is a protective group for the 20- and 22-hydroxyl groups of ecdysterone.

| Property | Value | Source(s) |

| Molecular Formula | C30H48O7 | [] |

| Molecular Weight | 520.7 g/mol | [] |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | [] |

| Synonyms | 20-hydroxyecdysone 20,22-acetonide, this compound | [] |

| CAS Number | 22798-96-5 | [2] |

Mechanism of Action: Signaling Pathways

Ecdysterone exerts its biological effects primarily through a non-androgenic pathway, distinguishing it from classic anabolic steroids. The primary mechanism involves the activation of estrogen receptor beta (ERβ), which subsequently triggers downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Figure 1: Ecdysterone Signaling Pathway via ERβ and PI3K/Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

General Synthesis of Ecdysteroid Acetonides

This protocol provides a general method for the preparation of ecdysteroid acetonides, which can be adapted for the synthesis of this compound from ecdysterone.

Materials:

-

Ecdysterone

-

Phosphomolybdic acid

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ecdysteroid (e.g., ecdysterone) in acetone at a concentration of 1 g/100 mL.

-

Add 1 g of phosphomolybdic acid for each gram of the starting material to the solution.

-

Sonicate the mixture at room temperature for 30 minutes.

-

Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.

-

Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extract the compound from the aqueous residue with three portions of 50 mL of dichloromethane.

-

Combine the organic fractions and dry them over Na₂SO₄.

-

Filter and evaporate the solvent to obtain the crude acetonide product.

-

Purify the product using appropriate chromatographic techniques.[3]

Figure 2: General workflow for the synthesis of ecdysteroid acetonides.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is used to assess the anabolic potential of compounds by measuring their effect on the size of C2C12 myotubes.[4]

Materials:

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin/Streptomycin solution

-

This compound

-

Vehicle control (e.g., DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI for nuclei, anti-myosin heavy chain antibody for myotubes)

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) when cells reach approximately 80% confluency.

-

-

Treatment:

-

After 4-5 days of differentiation, treat the myotubes with various concentrations of this compound or a vehicle control.

-

-

Fixation and Staining:

-

After the desired treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with appropriate markers (e.g., DAPI and anti-myosin heavy chain antibody).

-

-

Imaging and Analysis:

-

Capture images of the myotubes using fluorescence microscopy.

-

Measure the diameter of the myotubes using image analysis software.

-

Compare the average myotube diameter between treated and control groups to determine the hypertrophic effect.[5]

-

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[6]

Materials:

-

Treated C2C12 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Figure 3: Experimental workflow for Western Blot analysis.

In Silico Molecular Docking

Molecular docking simulations can be employed to predict the binding affinity and interaction of this compound with its putative target, estrogen receptor beta.[7]

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for receptor structures

Procedure:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target receptor (e.g., ERβ) from the PDB.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the receptor.

-

Perform the docking simulation using an appropriate algorithm to predict the binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[8]

-

Conclusion

This compound represents an interesting compound for further investigation due to the established anabolic and therapeutic potential of its parent compound, ecdysterone. This technical guide has provided essential information regarding its molecular characteristics, a plausible mechanism of action involving the ERβ and PI3K/Akt signaling pathway, and detailed protocols for its synthesis and biological evaluation. The methodologies and data presented herein are intended to facilitate further research into the pharmacological profile and potential applications of this and related ecdysteroids.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical Mechanism of Action of Ecdysterone 20,22-monoacetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysterone 20,22-monoacetonide is a synthetic derivative of 20-hydroxyecdysone (B1671079) (Ecdysterone), a naturally occurring phytoecdysteroid. While the parent compound, ecdysterone, has been the subject of considerable research for its anabolic, adaptogenic, and cytoprotective properties, the specific mechanism of action for its 20,22-monoacetonide derivative is not yet fully elucidated. This technical guide synthesizes the available data on ecdysteroids and related acetonide derivatives to propose a theoretical mechanism of action for this compound. We theorize that its primary anabolic effects are mediated through interaction with Estrogen Receptor beta (ERβ), leading to the activation of the PI3K/Akt signaling pathway. Furthermore, evidence from analogous compounds suggests a potential for novel cytotoxic activities distinct from the parent ecdysterone. This document provides a foundational framework for future research and development of this compound.

Introduction to this compound

This compound is a derivative of Ecdysterone, a phytoecdysteroid found in various plants, including Cyanotis arachnoidea and Rhaponticum uniflorum.[1][2][3] The modification involves the formation of an acetonide bridge between the hydroxyl groups at the C-20 and C-22 positions of the ecdysterone side chain. This structural alteration is significant as these hydroxyl groups are considered crucial for the biological activity of the parent molecule.[4] While research directly investigating this compound is limited, structure-activity relationships of related ecdysteroid derivatives suggest that such modifications can lead to altered, and potentially enhanced, biological activities.[5][6]

Core Theoretical Mechanism of Anabolic Action

The anabolic properties of ecdysterone are a key area of interest. It is proposed that this compound shares a similar, albeit potentially modified, mechanism.

Primary Target: Estrogen Receptor Beta (ERβ)

Unlike anabolic-androgenic steroids, ecdysteroids do not exert their effects through the androgen receptor.[6] A growing body of evidence suggests that the anabolic effects of ecdysterone are mediated by its interaction with Estrogen Receptor beta (ERβ).[7][8][9] Computational and in-vitro studies have shown that ecdysterone can preferentially bind to ERβ, initiating downstream signaling cascades that promote muscle hypertrophy.[8][9]

We theorize that this compound also targets ERβ. The addition of the acetonide group increases the lipophilicity of the side chain, which may alter its binding affinity and selectivity for the ERβ ligand-binding pocket. This could potentially lead to a more stable interaction or altered receptor conformation, possibly modulating the anabolic response.

Downstream Signaling: The PI3K/Akt Pathway

Upon activation of ERβ, a key downstream signaling cascade implicated in ecdysterone's anabolic effects is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[10][11] Activation of this pathway is central to muscle protein synthesis and hypertrophy. We propose that this compound, through its interaction with ERβ, would similarly lead to the phosphorylation and activation of Akt. Activated Akt would then phosphorylate downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of protein synthesis and cell growth.

Proposed anabolic signaling pathway for this compound.

Potential for Novel Cytotoxic Mechanisms

A significant finding in the study of ecdysteroid derivatives is the emergence of novel biological activities upon structural modification. Research on Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide, compounds structurally analogous to this compound, has demonstrated cytotoxic activity against human lung, breast, and hepatocellular carcinoma cell lines.[5] Notably, the parent ecdysteroids were inactive in the same assays, suggesting that the 20,22-acetonide functional group is critical for this cytotoxic effect.[5]

This implies that this compound may possess anti-cancer properties through a mechanism of action that is distinct from its anabolic pathway and absent in the parent compound. The exact molecular target for this cytotoxic effect is unknown and warrants further investigation.

Logical relationship of structural modification to biological activity.

Data Presentation

Table 1: Cytotoxic Activity of Structurally Related 20,22-Acetonide Ecdysteroids

The following data summarizes the cytotoxic effects of Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide against various human cancer cell lines.[5] This serves as a proxy for the potential activity of this compound.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 51.59 |

| MCF7 | Human Breast Carcinoma | 55.24 | |

| HepG2 | Human Hepatocellular Carcinoma | 60.14 | |

| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 53.82 |

| MCF7 | Human Breast Carcinoma | 58.17 | |

| HepG2 | Human Hepatocellular Carcinoma | 59.45 | |

| Pterosterone (Parent Compound) | LU-1, MCF7, HepG2 | - | > 100 |

| Ponasterone A (Parent Compound) | LU-1, MCF7, HepG2 | - | > 100 |

Experimental Protocols

Protocol for In-Vitro Cytotoxicity Assay (SRB Assay)

This protocol is based on the methodology used to assess the cytotoxicity of Pterosterone 20,22-acetonide.[5]

-

Cell Culture: Human cancer cell lines (e.g., LU-1, MCF7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

-

Cell Fixation: After incubation, the supernatant is removed, and the cells are fixed with 10% trichloroacetic acid at 4°C for 1 hour.

-

Staining: The plates are washed with distilled water and air-dried. Cells are then stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The absorbance is measured at 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Proposed Workflow for Investigating Anabolic Signaling

The following workflow is proposed to validate the theoretical anabolic mechanism of this compound.

Proposed experimental workflow to validate the anabolic signaling pathway.

Conclusion and Future Directions

The theoretical mechanism of action for this compound is predicated on the well-documented activities of its parent compound, 20-hydroxyecdysone, and analogous acetonide derivatives. The primary anabolic action is hypothesized to occur through the activation of Estrogen Receptor beta and the subsequent stimulation of the PI3K/Akt signaling pathway. The structural modification at the C-20 and C-22 positions is likely to modulate this activity and may introduce novel pharmacological properties, including potential cytotoxicity against cancer cells.

This whitepaper serves as a roadmap for the scientific and drug development community. Future research should prioritize:

-

Receptor Binding Studies: Quantitative analysis of the binding affinity of this compound to ERβ.

-

In-Vitro and In-Vivo Anabolic Assays: Direct comparison of the anabolic potency of this compound with 20-hydroxyecdysone.

-

Cytotoxicity Screening: A broad panel screening of this compound against various cancer cell lines to explore its potential as an anti-neoplastic agent.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile to understand how the acetonide modification affects its bioavailability.

Validation of these theoretical mechanisms will be crucial in determining the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. swolverine.com [swolverine.com]

- 11. swolverine.com [swolverine.com]

Methodological & Application

Ecdysterone 20,22-monoacetonide: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ecdysterone 20,22-monoacetonide in cell culture experiments. This document outlines the necessary protocols for preparing and applying the compound, as well as for assessing its biological activity, including potential anabolic and cytotoxic effects. The methodologies are based on established cell biology techniques and information derived from studies on structurally related ecdysteroids.

Data Presentation

Quantitative data on the biological activity of this compound is limited in publicly available literature. The following tables provide a framework for data presentation and include illustrative data based on the activity of the parent compound, 20-hydroxyecdysone, and related acetonide derivatives. Researchers should determine the specific effective concentrations for their cell lines of interest through dose-response experiments.

Table 1: Illustrative Anabolic Activity in C2C12 Myotubes

| Compound | Concentration (µM) | Myotube Diameter Increase (%) (vs. Vehicle Control) | Protein Synthesis Increase (%) (vs. Vehicle Control) |

| This compound | 0.1 - 10 | To be determined | To be determined |

| 20-Hydroxyecdysone (for comparison) | 1 | ~15-25 | ~15-20[1] |

| IGF-1 (Positive Control) | 0.1 | ~30-50 | ~40-60 |

| Vehicle (e.g., 0.1% DMSO) | N/A | 0 | 0 |

Table 2: Illustrative Cytotoxic Activity (IC50) in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | HeLa, HepG2, etc. | To be determined |

| Ponasterone A 20,22-acetonide (structurally similar) | LU-1 (Lung Carcinoma) | 51.59 |

| MCF7 (Breast Carcinoma) | 60.14 | |

| HepG2 (Hepatocellular Carcinoma) | 58.23 | |

| Doxorubicin (Positive Control) | Varies by cell line | ~0.1 - 1 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Assessing Anabolic Effects in C2C12 Myotubes

This protocol is designed to evaluate the potential of this compound to promote myotube hypertrophy, a key indicator of an anabolic effect.

Materials:

-

C2C12 myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

This compound stock solution

-

IGF-1 (positive control)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and staining reagents for immunofluorescence (e.g., 4% paraformaldehyde, antibodies against Myosin Heavy Chain)

Protocol:

-

Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.

-

Differentiation: Once confluent, aspirate the GM, wash the cells once with PBS, and replace it with DM to induce myotube formation.

-

Treatment: After 3-4 days of differentiation, treat the myotubes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted in fresh DM. Include a vehicle control (DM with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., 100 ng/mL IGF-1).

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis of Myotube Hypertrophy:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and block the cells.

-

Incubate with a primary antibody against a muscle-specific protein like Myosin Heavy Chain (MHC).

-

Incubate with a fluorescently labeled secondary antibody.

-

Capture images using a fluorescence microscope.

-

Measure the diameter of multiple myotubes for each treatment condition using image analysis software.

-

-

Protein Synthesis Assay (Optional): A puromycin-based protein synthesis assay can be performed to quantify the rate of new protein synthesis.

Protocol for Assessing Cytotoxicity

This protocol utilizes the MTT assay to determine the cytotoxic potential of this compound on cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., HeLa, HepG2)

-

Appropriate cell culture medium for the chosen cell lines

-

This compound stock solution

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Caption: Potential anabolic signaling pathway of ecdysteroids.

Caption: Workflow for assessing anabolic effects.

Caption: Workflow for assessing cytotoxicity.

References

Application Notes and Protocols for HPLC Analysis of Ecdysterone 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Ecdysterone 20,22-monoacetonide using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the separation and quantification of related ecdysteroids, ensuring a robust and reliable analytical approach.

Introduction

Ecdysterone and its derivatives are a class of steroid hormones found in insects and plants, known for their wide range of biological activities. This compound is a specific synthetic derivative of ecdysterone. Accurate and precise analytical methods are crucial for the quality control, pharmacokinetic studies, and formulation development of this compound. HPLC with UV detection is a widely used technique for the analysis of ecdysteroids due to its sensitivity, specificity, and reproducibility.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative determination of this compound.

Experimental Protocols

This section outlines the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

Equipment and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.

-

HPLC vials with caps (B75204) and septa.

Reagents and Standards

-

This compound reference standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

-

Formic acid or Acetic acid (optional): For mobile phase modification.

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase or a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a pure substance or a simple formulation:

-

Accurately weigh a quantity of the sample expected to contain a known amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask.

-

Dilute to the final volume with the same solvent.

-

Filter an aliquot of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions, which may be optimized for specific instruments and applications. These conditions are adapted from methods used for similar ecdysteroids.[1][3]

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient Elution | Start with a lower percentage of Acetonitrile and gradually increase. A suggested starting point is a linear gradient from 30% B to 80% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

| Detector Wavelength | 245 nm (based on the chromophore of ecdysteroids) |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Linearity: Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.

-

Quantification: Inject the sample solutions. The concentration of this compound in the samples can be determined from the calibration curve using the measured peak area.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Precision (RSD%) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis.

Caption: Relationship between method validation and accurate quantification.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is based on established methods for related compounds and can be readily implemented in a quality control or research laboratory. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Ecdysterone 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysterone, a naturally occurring ecdysteroid, and its derivatives are of significant interest in various fields, including endocrinology, pharmacology, and agriculture, due to their diverse biological activities. Ecdysterone 20,22-monoacetonide is a synthetic derivative where the vicinal diol at positions 20 and 22 is protected by an acetonide group. This modification alters its polarity and can influence its biological activity and metabolic fate. Mass spectrometry (MS) is a crucial analytical technique for the structural elucidation and quantification of ecdysterone and its derivatives. This document provides detailed application notes and protocols for the analysis of this compound by mass spectrometry, with a focus on its fragmentation behavior.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in mass spectrometry is distinct from that of its parent compound, ecdysterone. The presence of the acetonide group blocks the characteristic cleavage between C20 and C22, leading to a different fragmentation pattern. The primary fragmentation pathways are expected to involve the loss of water, cleavage of the side chain, and fragmentation of the acetonide group itself.

Key Fragmentation Pathways:

Under positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound (C₃₀H₄₈O₇, exact mass: 520.3400) is expected to undergo the following fragmentation steps:

-

Sequential Loss of Water: The steroid nucleus of ecdysterone contains several hydroxyl groups, leading to characteristic sequential losses of water molecules (18 Da).

-

Side Chain Cleavage: Fragmentation of the side chain is a common feature for steroids. For this compound, cleavage at the C17-C20 bond is a likely event.

-

Acetonide Group Fragmentation: The acetonide group can undergo fragmentation, for example, through the loss of acetone (B3395972) (58 Da) or a neutral loss of C₃H₆O (58 Da).

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Fragmentation Data:

The following table summarizes the expected major fragment ions for this compound in positive ion mode, based on the analysis of related steroidal compounds. The relative abundance is an estimate and can vary depending on the experimental conditions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Estimated Relative Abundance |

| 521.3473 ([M+H]⁺) | 503.3367 | H₂O | High |

| 521.3473 ([M+H]⁺) | 485.3262 | 2 x H₂O | Medium |

| 521.3473 ([M+H]⁺) | 463.2894 | C₃H₆O (Acetone) + H₂O | Medium |

| 521.3473 ([M+H]⁺) | 347.2217 | C₁₀H₁₈O₃ (Side chain) | Low |

| 503.3367 | 485.3262 | H₂O | High |

| 503.3367 | 445.3156 | C₃H₆O (Acetone) | Medium |

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Prepare working solutions by serial dilution in a mixture of methanol and water (1:1, v/v).

-

Biological Sample Extraction (e.g., Plasma, Serum):

-

To 100 µL of the biological sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography (LC) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-30% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural confirmation.

-

MRM Transitions (for quantification):

-

521.3 > 503.3 (Quantifier)

-

521.3 > 485.3 (Qualifier)

-

-

Mandatory Visualizations

Caption: Proposed fragmentation pathway of this compound.

Caption: Experimental workflow for LC-MS/MS analysis.

Application Notes and Protocols for Ecdysterone 20,22-monoacetonide as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction